

Solubility Profile of 1-Adamantane-amide-C7-NH2: A Technical Guide

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Compound of Interest

Compound Name: 1-Adamantane-amide-C7-NH2

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Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 1-Adamantane-amide-C7-NH2, a molecule combining a bulky, lipophilic adamantane cage with a polar amide linkage and a flexible C7 aminoalkyl chain. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates solubility characteristics from structurally related adamantane derivatives and fundamental principles of physical organic chemistry. The document outlines detailed experimental protocols for the quantitative determination of solubility and presents a logical workflow for these procedures. This guide is intended to serve as a foundational resource for researchers in drug development and materials science, enabling informed decisions on solvent selection for synthesis, purification, formulation, and biological screening.

Introduction: Structural Features and Predicted Solubility

1-Adamantane-amide-C7-NH2 (IUPAC Name: 2-(1-adamantyl)-N-(7-aminoheptyl)acetamide) is a bifunctional organic molecule with a molecular formula of C19H34N2O.[1] Its structure is characterized by three key domains:

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- The Adamantane Cage: A rigid, diamondoid hydrocarbon structure that imparts significant lipophilicity and steric bulk. Adamantane itself is practically insoluble in water but shows good solubility in nonpolar organic solvents like benzene and hexane.[2]
- The Amide Linkage: A polar functional group capable of acting as both a hydrogen bond donor and acceptor. Simple amides with five or fewer carbon atoms are generally soluble in water.[3] The presence of the amide group is expected to increase polarity compared to a simple adamantane alkane.[4][5]
- The C7-NH2 Chain: A flexible heptyl chain terminating in a primary amine. This long alkyl chain significantly contributes to the molecule's nonpolar character, while the terminal amine group provides a site for hydrogen bonding and potential protonation in acidic media, which would dramatically increase aqueous solubility.[6]

The overall solubility of **1-Adamantane-amide-C7-NH2** will be dictated by the interplay of these structural features. The large, nonpolar surface area contributed by the adamantane cage and the C7 alkyl chain suggests that the molecule will be predominantly lipophilic. Therefore, good solubility is anticipated in nonpolar and moderately polar organic solvents, while solubility in water is expected to be low. However, the presence of two hydrogen-bonding functional groups (amide and amine) may afford some solubility in polar protic solvents.

Predicted Solubility in Various Solvents

While specific quantitative data for **1-Adamantane-amide-C7-NH2** is unavailable, the following table summarizes the predicted qualitative and semi-quantitative solubility based on the behavior of structurally similar compounds like adamantane-1-carboxamide, 1-adamantylamine, and general principles of "like dissolves like".[4][6][7] It is crucial to experimentally verify these predictions.



Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Nonpolar Aprotic	Hexane, Toluene, Benzene	High	The large lipophilic surface area from the adamantane cage and the C7 alkyl chain will interact favorably with nonpolar solvents via van der Waals forces. Adamantane derivatives generally show good solubility in these solvents.[2][7]
Halogenated	Dichloromethane (DCM), Chloroform (CHCl ₃)	High	These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. They can solvate both the nonpolar and, to a lesser extent, the polar regions of the molecule.
Polar Aprotic	Tetrahydrofuran (THF), Ethyl Acetate, Acetone	Moderate to High	These solvents can engage in dipole-dipole interactions with the amide group. Their alkyl portions can solvate the nonpolar adamantane and C7 moieties.
Polar Aprotic	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Moderate to High	As highly polar solvents capable of accepting hydrogen bonds, DMF and

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			DMSO are expected to effectively solvate the amide and amine groups. The solubility of adamantane sulfonamide derivatives has been successfully measured in DMSO.
Polar Protic	Ethanol, Methanol	Low to Moderate	Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the amide and amine groups. However, the large nonpolar adamantane and C7 components will limit overall solubility. Solubility is expected to decrease with increasing alcohol chain length.
Aqueous (Neutral)	Water, Phosphate- Buffered Saline (PBS, pH 7.4)	Very Low	The molecule's high lipophilicity, conferred by the adamantane and C7 alkyl chain, will strongly disfavor interaction with the polar water network, leading to poor solubility. Adamantane itself is practically insoluble in water.[2]



Aqueous (Acidic)	Dilute HCl (e.g., 0.1 M)	Moderate to High	The terminal amine group (a weak base) will be protonated to
			form a water-soluble ammonium salt (R-NH3+ Cl-). This ionic character dramatically increases aqueous solubility. This is a common strategy for formulating aminecontaining drugs.[8][9]
Aqueous (Basic)	Dilute NaOH (e.g., 0.1 M)	Very Low	In basic solution, the amine group will remain in its neutral, less soluble form. The amide N-H is generally not acidic enough to be deprotonated by dilute NaOH. Therefore, solubility is expected to be similar to that in neutral water.

Experimental Protocols for Solubility Determination

Accurate quantitative determination of solubility is essential for research and development. The isothermal shake-flask method is a widely accepted and robust protocol.[10]

Isothermal Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

Materials:



- 1-Adamantane-amide-C7-NH2 (solid)
- Selected solvents (high purity)
- Analytical balance
- Scintillation vials or glass test tubes with screw caps
- Thermostatically controlled shaker or orbital incubator
- Syringe filters (e.g., 0.22 μm PTFE or appropriate material)
- Calibrated pipettes and volumetric flasks
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometer) or other quantitative analysis technique.

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid 1-Adamantane-amide-C7-NH2 to a series of vials. The
 presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium
 has been reached.[10]
 - To each vial, add a known volume of the selected solvent.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.



Sample Collection and Preparation:

- After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pipette.
- Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals.
- Dilute the clear filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

Quantification:

- Analyze the diluted samples using a validated HPLC method or another suitable analytical technique.
- Prepare a calibration curve using standard solutions of 1-Adamantane-amide-C7-NH2 of known concentrations.
- Determine the concentration of the compound in the diluted sample from the calibration curve.

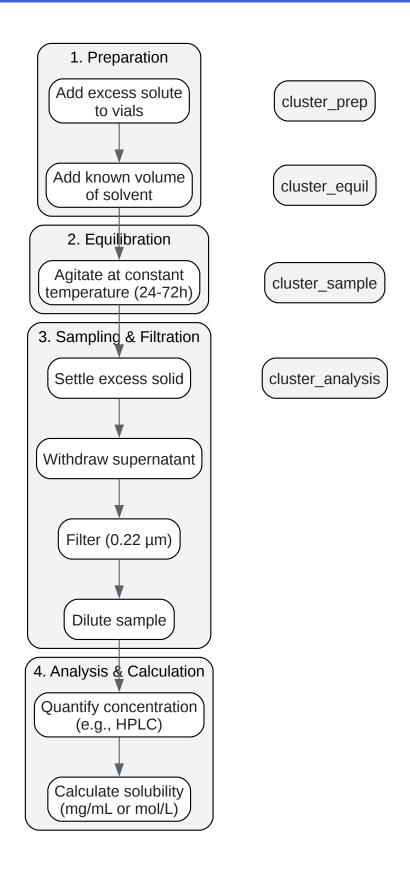
Calculation:

- Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Solubility is typically expressed in units of mg/mL, g/L, or mol/L.
- The experiment should be performed in triplicate to ensure the reproducibility of the results.[10]

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized as follows.





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Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.



Conclusion

1-Adamantane-amide-C7-NH2 is a molecule with a complex solubility profile governed by its large lipophilic domains and polar, hydrogen-bonding functional groups. It is predicted to be highly soluble in nonpolar and moderately polar organic solvents and poorly soluble in neutral aqueous media. A significant increase in aqueous solubility is expected under acidic conditions due to the protonation of the terminal amine. The experimental protocols detailed in this guide provide a robust framework for the quantitative validation of these predictions. Such empirical data is indispensable for the effective application of this compound in medicinal chemistry and materials science, from guiding reaction conditions to designing effective formulation and delivery systems.

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